![molecular formula C28H18O4 B14604174 1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione CAS No. 60456-75-9](/img/structure/B14604174.png)
1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione is a complex organic compound known for its unique structure and properties It is a derivative of benzofuran, featuring two phenyl groups attached to the benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzofuran reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The final step involves the oxidation of the intermediate compound to form the dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts alkylation.
Major Products
Quinones: Formed through oxidation.
Diols: Formed through reduction.
Substituted Benzofurans: Formed through electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound in studies of aromaticity and electronic effects.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione involves its interaction with molecular targets through its aromatic rings and carbonyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The pathways involved may include electron transfer, radical formation, and nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylisobenzofuran: Similar structure but with different substitution patterns.
1,1-Diphenylethylene: Shares the diphenyl moiety but differs in the core structure.
1,1-Diphenylethanol: Contains a hydroxyl group instead of the dione functionality.
Uniqueness
1,1’-Diphenyl[1,1’-bi-2-benzofuran]-3,3’(1H,1’H)-dione is unique due to its combination of the benzofuran core with two phenyl groups and a dione functionality. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
60456-75-9 |
|---|---|
Molekularformel |
C28H18O4 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
3-(3-oxo-1-phenyl-2-benzofuran-1-yl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C28H18O4/c29-25-21-15-7-9-17-23(21)27(31-25,19-11-3-1-4-12-19)28(20-13-5-2-6-14-20)24-18-10-8-16-22(24)26(30)32-28/h1-18H |
InChI-Schlüssel |
ZEEKYGLEOVFSED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4(C5=CC=CC=C5C(=O)O4)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)
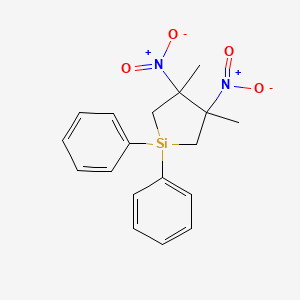
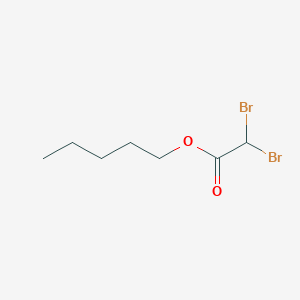
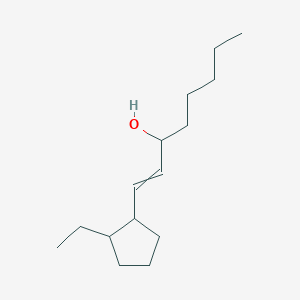
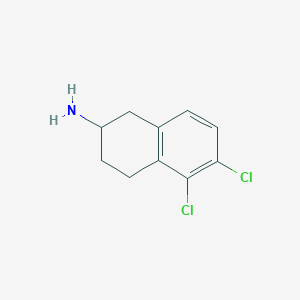
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
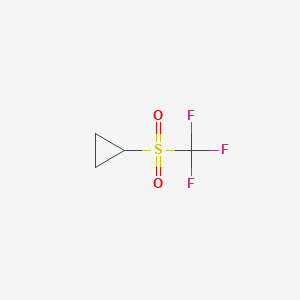
![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)
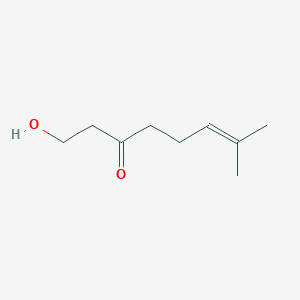

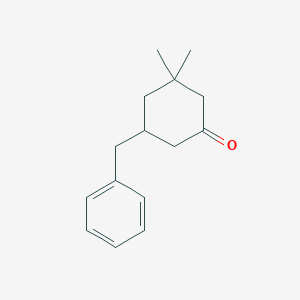
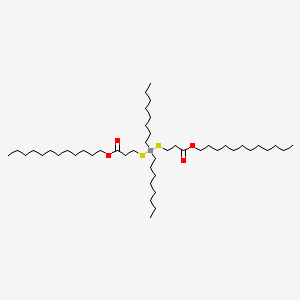
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
